molecular formula C21H25ClN2O4 B600800 Cetirizine N-oxide CAS No. 1076199-80-8

Cetirizine N-oxide

Cat. No. B600800
CAS RN: 1076199-80-8
M. Wt: 404.9 g/mol
InChI Key: IVDOUUOLLFEMJQ-UHFFFAOYSA-N
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Description

Cetirizine N-oxide is a derivative of cetirizine, an antihistamine commonly used to treat allergy symptoms. This compound is formed through the oxidation of cetirizine and is known for its role in the degradation process of cetirizine in various formulations

Scientific Research Applications

Cetirizine N-oxide has several applications in scientific research:

Safety and Hazards

Cetirizine N-oxide is not intended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Cetirizine N-oxide is available for purchase for pharmaceutical analytical testing . It is also the subject of ongoing research, such as studies investigating the degradation of cetirizine in PEG-containing formulations .

Biochemical Analysis

Biochemical Properties

Cetirizine N-oxide plays a significant role in biochemical reactions, particularly in the context of oxidative stress. It interacts with various enzymes and proteins, including flavin-containing monooxygenase (FMO), which catalyzes the N-oxidation of tertiary alkylamino moieties. The interaction between this compound and FMO is crucial for its formation and subsequent biochemical activity. Additionally, this compound may interact with other biomolecules, such as peroxyl radicals, which are involved in its oxidative degradation process .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and degradation of cetirizine in polyethylene glycol (PEG)-containing formulations, leading to changes in cellular function. The formation of this compound can impact cell signaling pathways by altering the redox state of cells, which in turn affects gene expression and cellular metabolism . These changes can have downstream effects on cell function, including modulation of inflammatory responses and oxidative stress.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through oxidative processes. This compound is formed via the selective oxidation of cetirizine, often facilitated by hydrogen peroxide and sodium percarbonate. This oxidation process leads to the formation of reactive intermediates, such as peroxyl radicals, which further react with cetirizine to produce this compound . The binding interactions of this compound with enzymes like FMO play a crucial role in its molecular mechanism, influencing enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time, particularly in terms of stability and degradation. Studies have shown that this compound is more stable at pH 4.5 and 6.5, with minimal formation observed at these pH levels during prolonged exposure . Higher levels of this compound formation are observed at pH levels greater than 7. The stability and degradation of this compound are influenced by the presence of reactive peroxide intermediates, which can lead to long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound may exhibit minimal adverse effects, while higher dosages can lead to toxic or adverse effects. Studies have shown that the antihistamine activity of cetirizine, and by extension this compound, can be observed in various animal models

Metabolic Pathways

This compound is involved in several metabolic pathways, including N-oxidation and N-dealkylation. The metabolism of this compound is primarily facilitated by enzymes such as FMO, which catalyze the oxidative N-oxidation of tertiary alkylamino moieties . This metabolic pathway plays a crucial role in the formation and subsequent degradation of this compound. Additionally, the presence of reactive intermediates, such as peroxyl radicals, can influence the metabolic flux and metabolite levels of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound is transported across cellular membranes and distributed within different tissues, where it can accumulate and exert its effects . The interaction of this compound with transporters and binding proteins plays a crucial role in its localization and accumulation within specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is often localized within cellular compartments such as peroxisomes, where it is involved in oxidative processes . The subcellular localization of this compound is directed by targeting signals and post-translational modifications, which ensure its proper distribution within cells. This localization is essential for the compound’s biochemical activity and its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cetirizine N-oxide can be synthesized through the selective oxidation of cetirizine. Common oxidizing agents used in this process include hydrogen peroxide and sodium percarbonate. The reaction is typically carried out in an aqueous medium, sometimes with the addition of catalysts such as sodium tungstate or molybdenum trioxide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the process generally involves the controlled oxidation of cetirizine under optimized conditions to ensure high yield and purity. The reaction mixture is then purified using techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) .

Chemical Reactions Analysis

Types of Reactions: Cetirizine N-oxide primarily undergoes oxidation reactions. The oxidation process involves the addition of an oxygen atom to the nitrogen atom in the piperazine ring of cetirizine, forming the N-oxide derivative .

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, sodium percarbonate

    Catalysts: Sodium tungstate, molybdenum trioxide

    Solvents: Aqueous medium, acetic acid

Major Products: The primary product of the oxidation reaction is this compound. This compound can be further analyzed and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy .

properties

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-1-oxidopiperazin-1-ium-1-yl]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)23-10-12-24(27,13-11-23)14-15-28-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDOUUOLLFEMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCC(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90891484
Record name Cetirizine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1076199-80-8
Record name 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-oxido-1-piperazinyl]ethoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cetirizine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076199808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetirizine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CETIRIZINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU9Z3NRN9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How is cetirizine N-oxide formed and what are its characteristics?

A1: this compound is a product of cetirizine hydrochloride oxidation. Research has primarily focused on the kinetics and mechanism of this oxidation process using potassium permanganate (MnO₄-) in an acidic medium []. This reaction was found to be first order with respect to both potassium permanganate and cetirizine hydrochloride concentrations, indicating a direct interaction between the two. The reaction rate increases with increasing pH, suggesting the involvement of the conjugate base of cetirizine hydrochloride in the rate-determining step [].

Q2: What analytical techniques are employed in studying this compound formation?

A2: The study by Hassan et al. [] employed spectrophotometry to monitor the oxidation of cetirizine hydrochloride. This technique allows for the measurement of absorbance changes over time, providing insights into the reaction kinetics and helping determine the reaction order and rate constants. While this study elucidated the reaction mechanism, further research is needed to fully characterize this compound, including its molecular formula, weight, and spectroscopic data.

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